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Methyl (methylthio)acetate

Cat. No.: B103809
CAS No.: 16630-66-3
M. Wt: 120.17 g/mol
InChI Key: HZYCAKGEXXKCDM-UHFFFAOYSA-N
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Description

Contextualization within Thioester Chemistry

Methyl (methylthio)acetate, with the chemical formula CH₃SCH₂COOCH₃, is classified as a thioester. ontosight.ai Thioesters are a class of organosulfur compounds that are structurally analogous to esters, but with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution of sulfur for oxygen imparts unique reactivity to the thioester functional group compared to its ester counterpart. libretexts.org

Thioesters are considered activated carboxylic acid derivatives, playing a crucial role as acyl-group carriers in various chemical and biochemical transformations. libretexts.orglibretexts.org While not as reactive as highly vigorous reagents like acid chlorides or anhydrides, thioesters exhibit sufficient reactivity to participate in a wide range of nucleophilic acyl substitution reactions, making them stable enough to be handled in a laboratory setting. libretexts.orgopenstax.org The chemistry of thioesters is fundamental to numerous biological processes, most notably in the form of acetyl-CoA, which is a key player in cellular metabolism. wikipedia.orgopenstax.org

Significance of the Methylthio Acetate (B1210297) Moiety in Organic Synthesis and Beyond

The methylthio acetate moiety, the core structure of this compound, serves as a valuable building block in organic synthesis. Its bifunctionality, possessing both an ester and a thioether group, allows for a variety of chemical manipulations. smolecule.com The ester can undergo hydrolysis or transesterification, while the thioether can be oxidized to sulfoxides and sulfones, or participate in reactions involving the sulfur atom.

This versatility makes this compound a useful intermediate in the synthesis of more complex molecules. ontosight.ai For instance, it has been utilized as a reagent in the synthesis of lupeol (B1675499) derivatives, which are being investigated for their potential as pro-inflammatory cytokine inhibitors. chemicalbook.com Furthermore, the methylthio acetate structure is a precursor for synthesizing nepafenac, a non-steroidal anti-inflammatory drug for ophthalmic use. google.com

Beyond its role in targeted synthesis, this compound and related compounds are also recognized for their sensory properties and have been identified as volatile components in various fruits, including cantaloupe, papaya, and pineapple. chemicalbook.com

Overview of Current Research Landscape and Gaps

Current research on this compound primarily focuses on its application as a synthetic intermediate and its occurrence and role in flavor and fragrance chemistry. chemicalbook.comcymitquimica.com Studies have explored its synthesis through various methods, including the reaction of methylthiol with acetic acid or acetic anhydride (B1165640). ontosight.ai Alternative synthetic routes, such as the reaction of haloacetates with sodium methyl mercaptide or the methylation of mercaptoacetate (B1236969), have also been investigated, though they may present challenges regarding cost and waste generation. google.com

A notable gap in the current research landscape is a comprehensive investigation into the broader synthetic utility of this compound. While its use in specific syntheses is documented, a more systematic exploration of its reactivity and potential as a versatile building block in a wider array of organic transformations could uncover new applications. Further research into more sustainable and efficient synthetic methods for its production is also an area that warrants more attention.

Scope and Objectives of the Academic Investigation

This article aims to provide a focused and scientifically accurate overview of this compound. The primary objectives are to:

Clearly define this compound within the context of thioester chemistry.

Detail its significance as a synthetic precursor, supported by specific examples.

Summarize the current state of research, highlighting both existing knowledge and areas for future investigation.

Present key physical and chemical properties of the compound in a clear and accessible format.

This investigation will adhere strictly to the outlined topics, providing a detailed and informative resource for those interested in the specific chemistry of this compound.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₈O₂S ontosight.aiscbt.com
Molecular Weight 120.17 g/mol scbt.comnih.gov
Appearance Colorless to pale yellow liquid ontosight.aicymitquimica.com
Odor Fruity, pungent chemicalbook.comscent.vn
Boiling Point 120-140 °C (approx.) ontosight.ai
49-51 °C at 12 mmHg sigmaaldrich.com
Density ~1.1 g/cm³ ontosight.ai
1.11 g/mL at 25 °C sigmaaldrich.com
Refractive Index 1.46400 to 1.46600 at 20.00 °C thegoodscentscompany.com
n20/D 1.4650 sigmaaldrich.com
Solubility Slightly soluble in water ontosight.ai
Soluble in organic solvents (e.g., ethanol, ether) ontosight.aicymitquimica.com
Flash Point 58 °C (closed cup) sigmaaldrich.com

Spectroscopic and Identification Data for this compound

Data TypeValue/IdentifierSource(s)
CAS Number 16630-66-3 nih.govscent.vn
IUPAC Name methyl 2-methylsulfanylacetate nih.gov
SMILES COC(=O)CSC nih.gov
InChI 1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3 nih.gov
InChIKey HZYCAKGEXXKCDM-UHFFFAOYSA-N nih.gov
EC Number 240-683-4 nih.gov
FEMA Number 4003 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S B103809 Methyl (methylthio)acetate CAS No. 16630-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCAKGEXXKCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168090
Record name Methyl (methylthio)acetate
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, pungent aroma
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

49.00 to 51.00 °C. @ 12.00 mm Hg
Record name Methyl 2-(methylthio)acetate
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URL http://www.hmdb.ca/metabolites/HMDB0035646
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.115 (20°)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

16630-66-3
Record name Methyl (methylthio)acetate
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Record name Methyl (methylthio)acetate
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Record name Methyl (methylthio)acetate
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Record name Methyl (methylthio)acetate
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Record name METHYL (METHYLTHIO)ACETATE
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Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis Methodologies and Mechanistic Investigations of Methyl Methylthio Acetate

Established Synthetic Pathways for Methyl (methylthio)acetate

Traditional methods for synthesizing this compound rely on well-established organic reactions. These include direct esterification, nucleophilic substitution to introduce the thiol group, and specific rearrangement reactions.

Direct Esterification and Related Reactions

A primary and straightforward method for producing this compound is the direct esterification of (methylthio)acetic acid. ontosight.ai This reaction typically involves reacting (methylthio)acetic acid with methanol (B129727) in the presence of an acid catalyst. The Fischer-Speier esterification, which refluxes the carboxylic acid and alcohol with a Brønsted or Lewis acid catalyst, represents a common approach where the reactants and products exist in equilibrium. researchgate.net

Another related pathway involves the use of acetic anhydride (B1165640). The synthesis of this compound can be achieved by reacting methylthiol with acetic anhydride, often facilitated by a catalyst. ontosight.ai While specific details on catalysts for this exact reaction are sparse in the provided context, similar esterification and acetylation reactions utilize a range of catalysts, including hafnium(IV) or zirconium(IV) salts for direct ester condensations. researchgate.net

A multi-step approach has also been described for related compounds, which involves the initial formation of the thioacetic acid, followed by esterification with iodomethane (B122720) to yield the methyl ester. This highlights a modular approach to synthesizing thioacetate (B1230152) esters.

Thiolation Reactions involving Acetate (B1210297) Derivatives

Thiolation reactions provide an alternative route by forming the carbon-sulfur bond on an acetate precursor. A common method involves the nucleophilic substitution of a haloacetate with a methylthiol source. For instance, this compound can be prepared by reacting a haloacetate, such as methyl bromoacetate (B1195939), with sodium methyl mercaptide. google.com

A detailed example of a similar synthesis involves the reaction of 4-methylthioazetidin-2-one with methyl bromoacetate. prepchem.com In this procedure, the thiol-containing starting material is treated with sodium hydride in dimethylformamide (DMF) to form the corresponding thiolate, which then reacts with methyl bromoacetate to yield the final product. prepchem.com This illustrates the S-alkylation of a thiol with an activated acetate derivative.

Table 1: Synthesis of a this compound Derivative via Thiolation

Reactant 1Reactant 2ReagentSolventYield
4-Methylthioazetidin-2-oneMethyl bromoacetateSodium hydrideDimethylformamide (DMF)62%

Data derived from a synthesis of methyl (4-methylthio-2-oxoazetidin-1-yl)acetate. prepchem.com

Rearrangement Reactions Yielding Methylthiomethyl Acetate

The Pummerer rearrangement is a notable reaction that can yield methylthiomethyl esters, which are structurally related to this compound. lookchem.comresearchgate.net This reaction typically involves the conversion of a carboxylic acid using dimethyl sulfoxide (B87167) (DMSO) and an activating agent. researchgate.net For example, a variety of methylthiomethyl esters have been prepared from carboxylic acids using DMSO and oxalyl chloride at low temperatures, achieving high yields. researchgate.net

In these reactions, DMSO is activated, allowing it to react with the carboxylic acid to form an intermediate that rearranges to the methylthiomethyl (MTM) ester. rsc.org While this produces an isomer of this compound (CH₃SCH₂OC(O)R vs. CH₃SCH₂COOCH₃), the underlying principle of using DMSO as a source for the CH₂SCH₃ group is significant. researchgate.netwikipedia.org Some protocols have even achieved this transformation using a microwave-assisted Pummerer rearrangement. researchgate.net Control experiments in other studies have suggested that certain rearrangements proceed via an in-situ generated methylthiomethyl acetate intermediate. nih.govacs.org

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis focuses on developing more efficient, environmentally friendly, and versatile methods. For thioether synthesis, this includes transition metal-free protocols and the innovative use of common solvents as reagents.

Transition Metal-Free Protocols for Thioether Synthesis

The development of transition metal-free reactions is a significant goal in green chemistry to avoid the cost and potential toxicity of metal catalysts. mdpi.com Several such protocols have been developed for the synthesis of thioethers and their derivatives. mdpi.commdpi.com

One approach involves the reaction of 3,4-dihalo-2(5H)-furanones with DMSO, mediated by 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), to produce methylthiolated furanones. mdpi.com This method is advantageous due to its mild conditions (lower temperature, shorter reaction time), broad substrate scope, and good functional group tolerance. mdpi.com Another strategy describes a catalyst-free protocol for preparing methylthiomethyl (MTM) esters and ethers directly from carboxylic acids or phenols using only DMSO as both the solvent and the methylthiomethyl source. rsc.org This autocatalytic methylthiomethylation proceeds in moderate to excellent yields and is noted for its operational simplicity. rsc.org

A novel rearrangement of thiazolidine-2,4-diones has been reported as a transition metal-free method to prepare 3-methylthio-4-arylmaleimides in high yields. nih.govulisboa.pt These examples demonstrate a clear trend towards avoiding transition metals in the synthesis of complex sulfur-containing molecules. nih.govmdpi.comulisboa.pt

Utilizing Dimethyl Sulfoxide (DMSO) in Methylthiolation Reactions

Dimethyl sulfoxide (DMSO) has emerged as a versatile and economical reagent in organic synthesis, serving not only as a solvent but also as an oxidant and, notably, a methylthiolating agent. mdpi.comresearchgate.net Its use as a source for the methylthio (-SMe) group is a significant advancement in constructing organosulfur compounds. researchgate.nettandfonline.com

DMSO can be used to introduce a methylthio group onto various molecular scaffolds under different conditions. For instance, in the presence of an activating agent like DBDMH, DMSO can functionalize non-aromatic halides. mdpi.com In this process, DMSO is thought to decompose into dimethyl sulfide (B99878), which then acts as the nucleophile. mdpi.com Electrochemical methods have also been developed, where DMSO serves as both the solvent and the source of the -SMe unit for the methylthiolation of imidazo[2,1-b]thiazoles under oxidant-free conditions. tandfonline.com

Even without external catalysts, DMSO can react directly with carboxylic acids at reflux to form methylthiomethyl esters. rsc.org A proposed mechanism involves the enolization of DMSO to form an intermediate that, after dehydration, generates a thionium (B1214772) species which is then attacked by the carboxylate to produce the ester. rsc.org

Table 2: Examples of DMSO as a Methylthiolating Reagent

Substrate TypePromoter/ConditionsProduct TypeKey Feature
3,4-dihalo-2(5H)-furanonesDBDMH4-methylthio-2(5H)-furanonesTransition metal-free, mild conditions. mdpi.com
Imidazo[2,1-b]thiazolesElectrochemistryC-5 methylthiolated imidazo[2,1-b]thiazolesExternal oxidant- and metal-free. tandfonline.com
Carboxylic acids/PhenolsReflux (none)Methylthiomethyl (MTM) esters/ethersAutocatalytic, catalyst-free. rsc.org
Arenes/HeteroarenesCopper AcetateMethylthiolated arenesCopper-promoted, directing group influence. researchgate.net

Synthesis of Thiomethylated Heterocycles and Related Scaffolds

The incorporation of a thiomethyl group into heterocyclic structures is a significant strategy in medicinal chemistry, and this compound serves as a key precursor or intermediate in several such syntheses.

A notable method involves a transition metal-free protocol for creating 3-methylthio-4-arylmaleimides. This reaction proceeds via a novel rearrangement of thiazolidine-2,4-diones. Control experiments have strongly indicated that this transformation involves a key isocyanate intermediate which subsequently reacts with methylthiomethyl acetate that is generated in situ. This approach is effective for a wide range of substituted aryl groups, including challenging pyridyl-containing derivatives, with yields reaching up to 97%.

Another strategy utilizes a combination of dimethyl sulfoxide (DMSO) and thionyl chloride (SOCl₂) to mediate the intramolecular cyclization and methylthiolation of olefinic amides. This process leads to the formation of various methylthiolated heterocycles, such as 2-thiomethylindoles. In this context, DMSO acts not just as a solvent but also as a benign oxidant and a source for the methylthio group.

Furthermore, the reagent BF₃SMe₂ has been developed for the synthesis of methyl-dithioacetals from aldehydes, which are important intermediates for various heterocyclic systems. This reagent can also promote a three-component cascade reaction, combining thiomethylation with a Friedel-Crafts-type arylation to produce thiomethylated diarylmethanes, which are precursors to other complex structures. acs.orgresearchgate.netdiva-portal.org This method avoids the use of malodorous methanethiol (B179389) and expands the accessibility to these important molecular scaffolds. acs.orgresearchgate.netdiva-portal.org

Microwave-Assisted Esterification Techniques and Optimization

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, offering advantages in terms of reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgarkat-usa.org While specific studies exhaustively detailing the microwave-assisted synthesis of this compound are not prevalent in peer-reviewed literature, the principles can be effectively extrapolated from optimized protocols for similar esters, such as methyl acetate. uctm.eduscribd.com

Microwave irradiation directly transfers energy to the reactant molecules, leading to rapid and localized heating that can significantly increase the reaction rate. uctm.edu For the esterification of acetic acid with methanol to produce methyl acetate, a process analogous to the potential synthesis of this compound from (methylthio)acetic acid and methanol, several parameters have been optimized using a Box-Behnken design (BBD) under response surface methodology (RSM). uctm.eduscribd.com These parameters include microwave power, catalyst concentration, molar ratio of reactants, and reaction time. uctm.edu The optimization of these variables is crucial for maximizing product conversion and yield. uctm.eduscribd.com

Based on analogous studies, an optimized protocol for the microwave-assisted synthesis of a simple ester like methyl acetate has been established, achieving a conversion of 98.76%. uctm.edu These conditions provide a strong starting point for developing an efficient synthesis of this compound.

Table 1: Optimized Conditions for Microwave-Assisted Esterification of Methyl Acetate
ParameterOptimized Value
Microwave Power577.47 W
Methanol to Acetic Acid Ratio1.19:1
Catalyst Concentration (H₂SO₄)4.08 %
Esterification Time24.45 min
Data derived from an optimization study on methyl acetate synthesis, serving as a model for this compound. uctm.edu

Mechanistic Studies of Reaction Pathways

Exploration of Nucleophilic Substitution Mechanisms

The reactivity of this compound is significantly defined by nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives, including thioesters. libretexts.org The general mechanism is a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq In the second step, the carbon-oxygen double bond is reformed, and the leaving group—in this case, the methylthiolate anion (CH₃S⁻)—is expelled. libretexts.org

Thioesters are more reactive toward nucleophilic acyl substitution than their corresponding esters. libretexts.org This is because the methylthiolate leaving group is a weaker base (and thus a better leaving group) than an alkoxide leaving group (CH₃O⁻). libretexts.org The reactivity hierarchy places thioesters below highly reactive species like acid chlorides but above less reactive ones like amides and esters. uomustansiriyah.edu.iq This intermediate reactivity makes thioesters, such as acetyl CoA, stable yet reactive enough to function as crucial acyl-transfer agents in biological systems. masterorganicchemistry.compressbooks.pub

Investigation of Radical Pathways in Thioester Formation

Beyond nucleophilic pathways, radical reactions provide an alternative and powerful route for the formation and modification of thioesters. One prominent mechanism is the radical-nucleophilic substitution (SRN1), which proceeds through a chain propagation cycle involving radical and radical anion intermediates. organic-chemistry.org Another significant pathway is the acyl thiol-ene reaction, where a thioacid radical adds to an alkene. This reaction typically proceeds with anti-Markovnikov selectivity, forming the more stable carbon-centered radical intermediate before yielding the thioester product. rsc.orgresearchgate.net

Recent methodologies have also explored the generation of carbonyl thiyl radicals. For instance, an electrochemical, metal-free, three-component reaction has been developed where an acyl radical, generated from an α-keto acid, is trapped by elemental sulfur. rsc.org This forms a carbonyl thiyl radical, which is then captured by a third component, such as a diazoalkane, to produce the final thioester product. rsc.org Similarly, direct photocatalyzed hydrogen atom transfer (HAT) can generate carbonyl thiyl radicals from aldehydes, which then couple with alkenes or alkynes and elemental sulfur. organic-chemistry.org These radical-based strategies are often characterized by mild reaction conditions and high chemoselectivity. rsc.orgrsc.org

Acid-Catalyzed Hydrolysis Mechanisms involving Methylthio Group Migration

The acid-catalyzed hydrolysis of certain thioesters can proceed through complex mechanisms that involve intramolecular rearrangements. A well-studied example is the hydrolysis of S-methyl phenyldiazothioacetate, an analogue of this compound. cdnsciencepub.com The principal product of this reaction is not the expected phenylacetic acid but rather α-(methylthio)-α-phenylacetic acid, which is formed via a 1,2-shift of the methylthio group.

Kinetic studies of this reaction in aqueous solution provide significant mechanistic insight. The reaction exhibits a hydronium ion isotope effect (kH+/kD+) of 3.08 and follows a Brønsted relationship with an exponent α of 0.70. This data strongly supports a mechanism where the rate-determining step is the proton transfer from the acid catalyst to the diazo carbon atom. Following this protonation, the resulting intermediate undergoes a rapid 1,2-migration of the methylthio group to the adjacent carbocationic center, leading to the rearranged product after hydrolysis.

The rate of this reaction is notably slower for cyclic analogues like 4-diazoisothiochroman-3-one compared to the acyclic S-methyl phenyldiazothioacetate. cdnsciencepub.com This difference in reactivity is attributed to the enforced coplanarity in the cyclic system, which enhances delocalization of negative charge into the aromatic ring, thereby reducing the negative charge on the diazo carbon and making it less susceptible to protonation. cdnsciencepub.com

Role of Intermediates in Complex Rearrangement Reactions

The formation of specific products in complex reactions often hinges on the generation and subsequent fate of key intermediates. In the synthesis of 3-methylthio-4-arylmaleimides from thiazolidine-2,4-diones, experimental evidence points to the formation of a crucial isocyanate intermediate. wikipedia.org This intermediate is proposed to react with methylthiomethyl acetate, generated in the reaction mixture, to yield the final heterocyclic product. wikipedia.org The formation of isocyanates is a hallmark of several classic name reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which all involve the rearrangement of a species to an electron-deficient nitrogen atom. wikipedia.orgnih.govnumberanalytics.commasterorganicchemistry.com

In other reactions, carbocationic intermediates play a pivotal role. As seen in the acid-catalyzed hydrolysis of S-methyl phenyldiazothioacetate, the protonation of the diazo carbon leads to an intermediate that facilitates the 1,2-migration of the methylthio group. cdnsciencepub.com This type of shift is characteristic of rearrangements aimed at stabilizing a positive charge.

Another relevant intermediate in thioether chemistry is the electrophilic cationic-thial species formed during the Pummerer rearrangement. This reaction involves the conversion of a sulfoxide with an electron-withdrawing group into an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. The key thial intermediate is highly electrophilic and can be trapped by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Referenced Chemical Compounds

Spectroscopic and Structural Elucidation of Methyl Methylthio Acetate

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to determine the structure and properties of methyl (methylthio)acetate. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, two distinct peaks are observed. One signal corresponds to the three equivalent protons of the methyl group attached to the sulfur atom, while the other represents the three equivalent protons of the methyl ester group. researchgate.netlibretexts.org The chemical shifts of these protons are influenced by their local electronic environments. libretexts.org The methoxy (B1213986) protons are typically found further downfield due to the deshielding effect of the adjacent oxygen atom. libretexts.org

Similarly, the ¹³C NMR spectrum provides information about the carbon atoms in the molecule. nih.gov

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H2.16sS-CH₃
¹H3.23sO-CH₃
¹H3.69s-CH₂-
¹³C15.5qS-CH₃
¹³C34.5t-CH₂-
¹³C52.3qO-CH₃
¹³C170.5sC=O

Data sourced from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₄H₈O₂S, corresponding to a molecular weight of 120.17 g/mol . nih.govnist.gov The mass spectrum reveals a molecular ion peak at m/z 120. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer. researchgate.net This method has been instrumental in identifying this compound in complex mixtures, such as in the volatile profiles of fruits like strawberries. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands. A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. vulcanchem.comdocbrown.info Additionally, C-O stretching vibrations are observed in the fingerprint region. docbrown.info The presence of C-H stretching vibrations is also evident in the spectrum. docbrown.info

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1440MediumC-H bend (alkane)
~1200StrongC-O stretch (ester)

Data is approximate and based on typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for compounds containing chromophores, such as double bonds or aromatic rings. uobabylon.edu.iq For saturated compounds like this compound, the electronic transitions (σ → σ*) occur at very short wavelengths, typically outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq Therefore, UV-Vis spectroscopy is of limited utility for the direct structural elucidation of this specific compound but can be used to monitor reactions or detect impurities. rsc.orgup.ac.za

Crystallographic Studies and Solid-State Analysis

As of the current literature, specific crystallographic data for this compound is not widely reported. However, related compounds have been studied, providing insights into the potential solid-state packing and intermolecular interactions. For instance, the crystal structure of the related compound (methylthio)acetate has been documented in the Crystallography Open Database. nih.gov Such studies on analogous molecules can offer valuable information regarding the preferred conformations and packing motifs that might be adopted by this compound in the solid state.

Conformational Analysis and Isomerism of this compound

The conformational preferences of acyclic esters and thioesters, including this compound, have been investigated through computational and experimental methods. researchgate.net The rotation around the various single bonds in the molecule gives rise to different conformers. For simple esters, the cis conformation is generally the most stable. researchgate.net In the case of this compound, the interaction between the sulfur and oxygen atoms can influence the conformational equilibrium. cdnsciencepub.com Studies on similar compounds suggest a preference for a gauche conformation for the S–C–C–O backbone. vulcanchem.com This preference is influenced by a combination of steric and electronic factors.

Isomerism is also a key consideration. This compound has a structural isomer, S-methyl thioacetate (B1230152), which has a different arrangement of atoms. nist.gov It is crucial to distinguish between these isomers as they possess different physical and chemical properties. Spectroscopic techniques, particularly NMR, are essential for the unambiguous identification of the correct isomer.

Computational Chemistry and Theoretical Modeling of Methyl Methylthio Acetate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard for these analyses. conicet.gov.arresearchgate.net

Theoretical studies using the B97D level of theory have determined the geometric parameters for the stable cis conformer of S-methyl thioacetate (B1230152). researchgate.net These calculations show that the heavy atom framework is nearly planar. researchgate.net The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. For thioesters, a key finding from quantum chemical studies is that the unique properties of the thioester linkage are often attributed to a lack of resonance stabilization compared to their oxygen-ester counterparts, rather than d-orbital participation from the sulfur atom. nih.gov

Table 1: Calculated Geometric Parameters for the cis Conformer of S-methyl thioacetate (A Close Analog to Methyl (methylthio)acetate) Data obtained from B97D/aug-cc-pv(T+d)z level calculations. researchgate.net

ParameterBond/AngleCalculated Value
Bond LengthC=O1.215 Å
C-S1.805 Å
S-CH₃1.829 Å
C-C1.524 Å
Bond AngleO=C-S117.9°
C-S-CH₃105.2°
O=C-C125.1°
C-C-S110.4°

This interactive table allows for the sorting and filtering of geometric data.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). ucsb.edupku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the FMO analysis would predict specific sites of reactivity. Based on analogs like methyl acetate (B1210297), the HOMO is expected to be localized primarily on the carbonyl oxygen and carbon atoms, while the LUMO is largely centered on the electrophilic carbonyl carbon. ucsb.edu In thio-substituted compounds, the sulfur atom can also contribute significantly to the HOMO. The energies of these orbitals are critical; a higher HOMO energy indicates a better nucleophile, while a lower LUMO energy signifies a better electrophile. pku.edu.cnnih.gov Computational methods such as DFT can precisely calculate these orbital energies and their spatial distributions. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

OrbitalExpected Primary LocalizationRole in Reactions
HOMO Carbonyl Oxygen, Sulfur AtomNucleophilic Center (Electron Donor)
LUMO Carbonyl CarbonElectrophilic Center (Electron Acceptor)
HOMO-LUMO Gap Energy difference (ΔE)Indicator of Kinetic Stability & Reactivity

This interactive table outlines the expected roles and locations of the frontier orbitals.

An electrostatic potential (ESP) map, or molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) are electron-rich and are likely targets for electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. dntb.gov.ua

For this compound, an ESP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as a primary site for protonation and electrophilic attack. The carbonyl carbon, bonded to two electronegative oxygen atoms, would exhibit a positive potential, identifying it as the main electrophilic center for nucleophilic attack. The sulfur atom would also influence the potential map, generally being a region of slight negative to neutral potential, capable of acting as a soft nucleophile.

Quantitative Structure-Activity Relationship (QSAR) studies use calculated molecular descriptors to correlate a molecule's structure with its biological activity or physical properties. nih.govnih.gov These descriptors can be categorized as quantum chemical, physicochemical, or topological. researchgate.net

Quantum Chemical Descriptors: Include total energy, binding energy, dipole moment, and HOMO-LUMO energies. researchgate.net

Physicochemical Descriptors: Include LogP (octanol-water partition coefficient), molar refractivity, polarizability, and hydration energy. nih.gov

Topological Descriptors: Include indices like the molecular topological index (MTI) and polar surface area (PSA), which quantify molecular size, shape, and branching. nih.govresearchgate.net

For this compound, these descriptors can be calculated to predict its behavior in various systems. For instance, the calculated LogP value suggests its partitioning behavior between aqueous and lipid environments. nih.gov

Table 3: Selected Computed Molecular Descriptors for this compound Data sourced from PubChem. nih.gov

Descriptor NameTypeValueSignificance
Molecular WeightPhysicochemical120.17 g/mol Basic physical property
XLogP3-AAPhysicochemical0.8Predicts lipophilicity
Polar Surface Area (PSA)Topological26.3 ŲInfluences membrane permeability
Rotatable Bond CountTopological3Relates to conformational flexibility
H-Bond Donor CountPhysicochemical0Capacity to donate hydrogen bonds
H-Bond Acceptor CountPhysicochemical2Capacity to accept hydrogen bonds

This interactive table provides key molecular descriptors for QSAR analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the technique is highly applicable. MD simulations could be used to explore:

Conformational Dynamics: Analyzing the flexibility of the molecule, including the rotation around its single bonds, and determining the relative populations of different conformers in various environments.

Solvation Effects: Simulating the interaction of this compound with solvent molecules (e.g., water or organic solvents) to understand its solvation shell structure and dynamics. Studies on methyl acetate have used MD to probe hydrogen bond dynamics in water. sigmaaldrich.com

Interactions with Biomolecules: If used as a ligand, MD simulations can model its binding to a protein's active site, providing insights into binding stability and intermolecular interactions. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the modeling of reaction pathways and the characterization of transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. researchgate.net

For this compound, this methodology could be applied to study various reactions, such as:

Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis would involve locating the transition states for the addition of water or hydroxide (B78521) to the carbonyl carbon and the subsequent cleavage of the ester or thioether bond.

Elimination Reactions: As seen in studies of other alkyl acetates, theoretical calculations can model gas-phase pyrolysis, proceeding through a six-membered cyclic transition state to yield corresponding olefins. researchgate.net

Rearrangements: In some cases, as with related sulfur-containing esters, reaction pathways can involve group migrations. acs.org Characterizing the transition states for such rearrangements is crucial to understanding the mechanism.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed, providing a deep mechanistic understanding that is often difficult to obtain through experimental means alone.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling for the chemical reactivity and stability of this compound involves the use of computational techniques to simulate its behavior at a molecular level. These models are crucial for understanding its potential reaction pathways, degradation, and interactions with other chemical species. Key approaches include quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. These calculations can provide valuable data on molecular geometries, frontier molecular orbitals (HOMO and LUMO), and the energies of various reactive intermediates and transition states.

Frontier Molecular Orbitals and Reactivity Indices:

The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. utwente.nl

For sulfur-containing esters, the sulfur atom can significantly influence the electronic properties. mdpi.com In a comparative quantum chemical study of S-methyl thioacetate, a related compound, it was found that the unique properties of thioesters could be attributed to a lack of resonance stabilization rather than d-orbital participation of sulfur. nih.gov This has implications for the reactivity of the carbonyl group and the acidity of the α-protons in this compound.

Predictive models can also calculate various reactivity descriptors, as shown in the table below. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict chemical behavior without the need for extensive experimental testing. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for Predicting Reactivity

DescriptorSignificancePredicted Trend for this compound
HOMO Energy Indicates nucleophilic character; higher energy suggests greater reactivity towards electrophiles.The lone pairs on the sulfur and oxygen atoms will contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.
LUMO Energy Indicates electrophilic character; lower energy suggests greater reactivity towards nucleophiles.The LUMO is likely to be localized on the carbonyl group, making it the primary site for nucleophilic attack.
HOMO-LUMO Gap (ΔE) Relates to chemical stability and hardness; a larger gap indicates higher stability.The presence of the sulfur atom may lead to a smaller HOMO-LUMO gap compared to its oxygen analog (methyl methoxyacetate), suggesting potentially higher reactivity. utwente.nl
Mulliken/NPA Charges Predicts sites of electrostatic interaction; positive charges attract nucleophiles, negative charges attract electrophiles.The carbonyl carbon is expected to have a significant positive charge, while the carbonyl oxygen and sulfur atoms will carry negative charges.
Fukui Functions Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.These calculations would likely confirm the carbonyl carbon as the primary electrophilic site and the sulfur and α-carbon as potential nucleophilic/radical reaction sites. nih.gov

Reaction Pathway Modeling:

Theoretical models can be used to map out potential reaction pathways for this compound, such as hydrolysis, oxidation, or reaction with nucleophiles and electrophiles. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energy for a given reaction. A lower activation energy indicates a more favorable reaction pathway.

For example, in the hydrolysis of this compound, computational models can compare the energy barriers for acid-catalyzed and base-catalyzed mechanisms. The reaction of methyl acetate with a base is a second-order reaction with respect to both reactants. thegoodscentscompany.com A similar profile is expected for this compound. Theoretical studies on the atmospheric reactions of similar esters, like methyl acetate and methyl dichloroacetate, show that H-atom abstraction is a key initial step in their degradation. researchgate.netresearchgate.net For this compound, H-atom abstraction could occur from either the S-methyl or O-methyl groups, or the α-carbon. Predictive models can determine the most likely site of abstraction by comparing the activation energies for each pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding stability and interactions in a condensed phase (e.g., in a solvent). nih.gov MD simulations can model the conformational flexibility of this compound and its interactions with surrounding molecules, such as water or other solvents. nih.gov

Conformational Analysis and Stability:

Solvation and Hydrolytic Stability:

The stability of this compound in aqueous environments is of significant interest. MD simulations can model the solvation of the molecule by water, providing information on the arrangement of water molecules around the ester and thioether functional groups. This can help in understanding the mechanism of hydrolysis. Studies on other esters have shown that the presence of sulfur can affect hydrolytic stability. utwente.nl MD simulations can be used to model the approach of a water molecule or a hydroxide ion to the carbonyl carbon, providing a dynamic picture of the initial steps of hydrolysis. acs.orgbiorxiv.org

Table 2: Application of Predictive Modeling to Key Reactions

Reaction TypeModeling ApproachPredicted Insights for this compound
Nucleophilic Acyl Substitution DFT (Transition State Search)Calculation of activation energies for the attack of nucleophiles (e.g., OH⁻, H₂O) on the carbonyl carbon. Comparison of the stability of the tetrahedral intermediate.
α-Carbon Reactivity (Enolate Formation) DFT (Acidity Calculation)Prediction of the pKa of the α-protons. The electron-withdrawing nature of the carbonyl group and the influence of the adjacent sulfur atom will determine the acidity.
Oxidation at Sulfur DFT (Reaction Energetics)Modeling the reaction with oxidants (e.g., peroxides) to form the corresponding sulfoxide (B87167) and sulfone. Calculation of reaction enthalpies to determine thermodynamic favorability.
Atmospheric Degradation DFT, CVT/SCT TheoryCalculation of rate constants for reactions with atmospheric oxidants like OH radicals, Cl atoms, and NO₃ radicals. Identification of the most likely degradation pathways (e.g., H-atom abstraction). researchgate.netresearchgate.net
Thermal Decomposition MD, DFT (Bond Dissociation Energies)Simulation of molecular behavior at elevated temperatures. Identification of the weakest bonds and prediction of initial fragmentation products.

Applications and Derivatives of Methyl Methylthio Acetate in Chemical Synthesis

Methyl (methylthio)acetate as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound is employed as a key intermediate in numerous synthetic pathways. cymitquimica.com It can undergo reactions at the ester group (e.g., hydrolysis, amidation) and at the carbon alpha to the carbonyl group, which can be deprotonated to form a nucleophile. cymitquimica.com This dual reactivity makes it a strategic component for constructing intricate molecular architectures.

This compound is a fundamental starting material for the synthesis of more elaborate organosulfur compounds. ontosight.ai Organosulfur compounds are significant in various fields, from materials science to biochemistry, and are noted for their unique chemical properties and biological activities. annualreviews.org The methylthio group (-SCH₃) in this compound can be oxidized to sulfoxide (B87167) or sulfone groups, introducing new functionalities and modifying the electronic properties of the molecule. This allows chemists to build a diverse library of sulfur-containing molecules that are otherwise difficult to access. For instance, the degradation of sulfur-containing precursors can lead to the formation of compounds like dimethyl disulfide and dimethyl trisulfide. annualreviews.org

The reactivity of this compound and related active methylene (B1212753) compounds makes them valuable in the construction of heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. Various synthetic strategies, including cyclocondensation and multicomponent reactions, utilize sulfur-containing building blocks to create these ring systems. ipb.pt

Research has demonstrated the use of related [bis(methylthio)methylene]malononitrile in one-pot reactions to synthesize complex fused heterocyclic systems. For example, it reacts with 3-aminoquinazolinone derivatives to form triazinoquinazolinones, a process that proceeds by refluxing in DMF with the elimination of methyl mercaptan. mdpi.com Similarly, other studies have shown that reagents containing the methylthio group are instrumental in synthesizing imidazo[2,1-b]thiazole (B1210989) derivatives, which are recognized for a wide range of biological activities. conicet.gov.ar

Reagent ClassHeterocyclic ProductReaction Type
[Bis(methylthio)methylene]malononitrileTriazinoquinazolinonesCyclocondensation
2-(Methylthio)pyrimidine derivativeImidazo[2,1-b]thiazole derivativePalladium-catalyzed coupling
1-Methyl-2-(methylthio)-1H-benzo[d]imidazoleBenzimidazole-piperazine derivativesNucleophilic substitution

A significant application of the methylthio group is in the synthesis of substituted maleimides, a class of compounds known for their use as fluorescent probes and versatile chemical linkers. researchgate.net A novel, transition-metal-free method has been developed for preparing fluorescent 3-methylthio-4-arylmaleimides. nih.gov This reaction involves a unique rearrangement of thiazolidine-2,4-diones. nih.gov

Control experiments suggest that this transformation proceeds through a key isocyanate intermediate which then reacts with methylthiomethyl acetate (B1210297) generated in situ. nih.gov This innovative approach yields a broad range of maleimide (B117702) derivatives with high efficiency, some of which have been shown to selectively stain different regions within living cells, highlighting their potential in bioimaging. nih.gov The maleimide structure itself is a valuable scaffold in medicinal chemistry and for creating probes due to its reactivity and optical properties. researchgate.netresearchgate.net

Synthesis of Biologically Relevant Derivatives

The chemical scaffold of this compound is a valuable starting point for the synthesis of molecules with significant biological activity. ontosight.aiontosight.ai The incorporation of the sulfur-containing moiety is often a key feature in the design of new therapeutic and agricultural agents. ontosight.ainih.gov

This compound serves as an intermediate in the synthesis of various pharmaceutical candidates. ontosight.aiontosight.ai The methylthio group can be found in a variety of medicinally important heterocyclic structures. For example, intermediate compounds like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole are synthesized and then further reacted with amines such as piperazine (B1678402) to create novel benzimidazole (B57391) derivatives. mdpi.com The benzimidazole core is a well-known pharmacophore present in numerous approved drugs. The methyl group itself is a prevalent feature in over 80% of drugs on the market, making building blocks that can introduce it, along with other functional groups, highly valuable in medicinal chemistry. diva-portal.org

In agricultural chemistry, this compound is used in the development of new pesticides and fungicides. ontosight.aiontosight.ai The presence of a sulfur atom in the molecular structure is a common feature of many crop-protecting agents. The development of novel fungicides is critical for managing plant diseases and preventing crop loss. researchgate.net For instance, research into new pyridinecarbaldehyde phenylhydrazone derivatives has yielded compounds with potent, broad-spectrum antifungal activity. acs.org Specifically, certain derivatives have shown high efficacy against Botrytis cinerea, the fungus responsible for gray mold, with in-vivo cure rates comparable to or exceeding those of commercial fungicides. acs.org The mechanism of action for some of these new agents is believed to involve the disruption of the fungal cell membrane, leading to the leakage of cellular contents. acs.org

Compound ClassTarget PathogenApplication
Pyridinecarbaldehyde Phenylhydrazone DerivativesBotrytis cinerea (Gray Mold)Fungicide
3-(substituted)methylthio-tetrahydroisoquinolinesAphis gossypii (Cotton Aphid)Insecticide

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve synthesizing a series of related molecules, or analogs, to determine which chemical groups and structural features are crucial for the desired therapeutic effect. This compound serves as a valuable reagent or scaffold in the creation of such analogs for biological screening.

The compound's utility is demonstrated in the synthesis of derivatives of lupeol (B1675499), which have been investigated as inhibitors of pro-inflammatory cytokines. chemicalbook.com Furthermore, it acts as a key intermediate in the synthesis of nepafenac, a non-steroidal anti-inflammatory drug designed for ophthalmic use. google.com

A notable example of its application in generating molecules for biological evaluation is in the field of antiparasitic drug discovery. Researchers have synthesized novel nitroimidazole-sulfanyl ethyl derivatives starting from metronidazole (B1676534). researchgate.net In one pathway, a metronidazole derivative is reacted with methyl thioglycolate to produce methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate. researchgate.net This new compound is part of a library of molecules synthesized to evaluate their efficacy against parasites like Leishmania. researchgate.net Such derivatization allows scientists to probe how the addition of the (methylthio)acetate moiety influences the parent drug's biological activity.

The following table summarizes research findings where this compound or its core functional group is used to generate derivatives for biological studies.

Table 1: Derivatization of this compound for SAR Studies

Parent Compound/Scaffold Modification Strategy Resulting Derivative Class Therapeutic Target/Application
Lupeol Acylation/Conjugation Lupeol derivatives Pro-inflammatory cytokine inhibition chemicalbook.com
Metronidazole Nucleophilic substitution Nitroimidazole-sulfanyl ethyl derivatives Antileishmanial agents (Leishmania species) researchgate.net

Development of Novel Synthetic Reagents and Catalysts

The unique reactivity of the α-carboalkoxy sulfide (B99878) functional group, central to this compound, has been exploited to develop new synthetic methods. While sometimes the ethyl ester analog, ethyl (methylthio)acetate, is used, the underlying principles of reactivity are directly comparable and contribute to the broader understanding of this class of compounds.

One significant development is a method for the specific ortho-substitution of anilines, which is a crucial step in synthesizing various heterocyclic compounds like indoles and oxindoles. researchgate.net In this process, ethyl (methylthio)acetate is first treated with chlorine at low temperatures to form a stable complex. researchgate.net This complex readily reacts with aniline (B41778) derivatives to form an intermediate azasulfonium salt. researchgate.net Subsequent treatment with a base, such as triethylamine, induces a Sommelet-Hauser type rearrangement, resulting in the formation of an ortho-substituted aniline. researchgate.net This methodology provides a powerful tool for creating specifically substituted aromatic amines, which are important precursors in pharmaceutical synthesis. researchgate.net

Research in this area also focuses on creating more efficient and safer thiomethylation reagents, avoiding the use of toxic and malodorous compounds. diva-portal.org For instance, BF₃SMe₂ has been developed as a stable, non-malodorous reagent for the nucleophilic installation of the thiomethyl group, a key component of this compound. diva-portal.org This demonstrates a trend towards creating safer and more practical synthetic tools for incorporating the structural motifs found in this compound.

The following table highlights the development of synthetic methods based on the reactivity of α-carboalkoxy sulfides.

Table 2: Novel Synthetic Methods and Reagents

Reagent/System Transformation Achieved Key Innovation
Ethyl (methylthio)acetate / Chlorine / Triethylamine Ortho-substitution of anilines Development of a method for specific substitution via a Sommelet-Hauser rearrangement, leading to indole (B1671886) and oxindole (B195798) synthesis. researchgate.net
BF₃SMe₂ Nucleophilic thiomethylation A non-malodorous and stable reagent for introducing the thiomethyl group, offering a safer alternative to traditional reagents. diva-portal.org

Analytical Methodologies for Methyl Methylthio Acetate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of Methyl (methylthio)acetate from complex mixtures. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical objective.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a powerful tool for assessing the purity and determining the quantity of this compound, a volatile sulfur compound. The technique is particularly well-suited for analyzing heavy sulfur compounds in various matrices, such as wine. researchgate.netucp.pt In a typical GC analysis, the sample is vaporized and injected onto a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column.

For the analysis of this compound, specific GC columns and conditions are utilized to achieve optimal separation and sharp peaks. For instance, a DB-624 column has been used in methods developed for related acetate (B1210297) compounds. google.com However, challenges such as peak tailing can occur, which may indicate issues with the column's stationary phase or the need to optimize injector and detector conditions. chromforum.org The choice of the detector is crucial, with Flame Photometric Detection (FPD) being particularly effective for sulfur-containing compounds. researchgate.netucp.pt When coupled with mass spectrometry (GC-MS), it allows for both quantification and definitive identification of the compound. nih.gov

A study on heavy sulfur compounds in wine reported a method using GC-FPD with a high recovery rate and good repeatability for S-(methylthio)acetate. researchgate.net The method demonstrated a limit of detection of 1.6 µg/L and a coefficient of variation of 3% for a mean concentration of 6.5 µg/L. researchgate.net

Table 1: GC Method Parameters for Sulfur Compound Analysis in Wine

Parameter Value
Technique Gas Chromatography–Flame Photometric Detection (GC-FPD)
Column Example DB-624 (60m x 0.32mm x 1.8 µm) google.com
Injector Temperature 260 °C google.com
Detector Temperature 270 °C (FPD) google.com
Carrier Gas Nitrogen researchgate.netgoogle.com
Temperature Program Initial 40°C (10 min), ramp to 220°C at 2°C/min, hold for 40 min researchgate.net

| Internal Standard | Ethyl (methylthio)acetate researchgate.netucp.pt |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a robust alternative for the analysis of this compound, especially for non-volatile samples or when derivatization is not desirable. Reverse-phase (RP) HPLC is a common mode used for this purpose. sielc.com

A specific RP-HPLC method has been developed for the analysis of this compound using a Newcrom R1 column. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The scalability of this liquid chromatography method allows for its use in preparative separation to isolate impurities and for pharmacokinetic studies. sielc.com While specific performance metrics like limit of detection for this compound are not always detailed in broader studies, HPLC methods for related compounds have demonstrated limits of detection in the microgram per milliliter (µg/mL) range. nih.gov

Table 2: Example HPLC Method for this compound

Parameter Description
Technique Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com
Detection UV (e.g., 228 nm for related compounds nih.gov) or Mass Spectrometry (MS)

| Applications | Purity analysis, preparative separation, pharmacokinetics sielc.com |

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. These techniques provide detailed information about the molecule's chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is used to map the carbon-hydrogen framework of the molecule. nih.gov Infrared (IR) spectroscopy identifies the functional groups present, such as the ester carbonyl (C=O) and the thioether (C-S) bonds, by detecting their characteristic vibrational frequencies. nih.govorgchemres.org Mass Spectrometry (MS) determines the molecular weight and provides fragmentation patterns that serve as a molecular fingerprint, confirming the identity of the compound. nih.gov These spectral data are often compiled in databases for reference. nih.gov

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Key Features and Observations
¹H NMR Provides information on the chemical environment of hydrogen atoms. nih.gov
¹³C NMR Shows the number and type of carbon atoms in the molecule. nih.gov
IR Spectroscopy Reveals characteristic absorption bands for functional groups like C=O and C-S. nih.govorgchemres.org

| Mass Spectrometry | Determines the exact mass and fragmentation pattern for structural confirmation. nih.gov |

Advanced Detection and Quantification Techniques

To achieve high sensitivity and selectivity, especially for trace-level analysis, advanced detection techniques are coupled with chromatographic systems.

Flame Photometric Detection (FPD) for Sulfur-Containing Compounds

Flame Photometric Detection (FPD) is a highly selective and sensitive detection method for sulfur- and phosphorus-containing compounds in gas chromatography. chromedia.org This makes it an ideal choice for analyzing this compound. researchgate.netucp.pt The detector operates by burning the column effluent in a hydrogen-rich flame. Sulfur compounds, when incinerated, form excited S₂ species which then emit light at a characteristic wavelength (around 394 nm). researchgate.netchromedia.org An optical filter allows only this specific wavelength to reach a photomultiplier tube, which generates the analytical signal. chromedia.org

The use of GC-FPD has been successfully applied to the quantitative analysis of various sulfur compounds, including S-(methylthio)acetate, in complex matrices like wine and peaches. researchgate.netnih.gov This technique offers the advantage of detecting trace amounts of sulfur compounds even in the presence of large quantities of other organic molecules. chromedia.org The method has been shown to be robust, with high recovery rates and good repeatability for quantitative studies. researchgate.net

Sample Preparation and Derivatization Strategies for Trace Analysis

Effective sample preparation is a critical step for the reliable trace analysis of this compound, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. nih.gov

For liquid samples such as wine, a common technique is liquid-liquid extraction (LLE) using a solvent like dichloromethane, followed by a concentration step, often under a stream of nitrogen. researchgate.netucp.pt A more advanced and efficient method is ultrasound-assisted emulsification-dispersive liquid-liquid microextraction (USA-DLLME). This technique uses a small amount of extraction solvent dispersed into the sample with the aid of ultrasound, which enhances the extraction efficiency and reduces solvent consumption. nih.gov A study applying USA-DLLME for sulfur compounds in wine, including methyl(methylthio)acetate, reported high recovery rates (91.99% to 125.87%) and low method detection limits (0.36–1.67 ng/mL). nih.gov

Derivatization, the chemical modification of an analyte, is another strategy employed to improve its chromatographic behavior or detectability. researchgate.net While not always necessary for this compound itself, derivatization is a crucial tool in the broader analysis of organic compounds, including related acids, to enhance volatility for GC or to introduce a chromophore or fluorophore for HPLC detection. researchgate.netresearchgate.net For instance, acids can be converted to their methyl esters to improve analysis by GC. researchgate.net The selection of a derivatization reagent and reaction conditions depends heavily on the analyte and the analytical goals. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
Acetonitrile
Benzothiazole
Dichloromethane
Ethyl (methylthio)acetate
Formic Acid
Methional
Methionol
This compound
Methyl 3-(methylthio)propionate
Phosphoric Acid

Environmental and Industrial Considerations of Methyl Methylthio Acetate

Industrial Synthesis and Process Optimization (General Methyl Acetate (B1210297) Principles)

While specific large-scale industrial synthesis processes for methyl (methylthio)acetate are not widely documented, the principles applied to the production of similar esters, such as methyl acetate, provide a relevant framework. The synthesis of this compound can be achieved through methods like the reaction of a haloacetate with sodium methyl mercaptide or the use of mercaptoacetate (B1236969) with a methylating agent. google.com Another route involves reacting methylthiol with acetic acid or acetic anhydride (B1165640) over a catalyst. ontosight.ai However, some of these methods are noted to generate significant amounts of sulfur-containing and salt-containing wastewater, posing challenges for industrial-scale production. google.com

The industrial production of methyl acetate, a structurally similar compound, is a well-studied process that offers insights into potential optimization strategies. It is typically produced via the catalytic esterification of acetic acid and methanol (B129727). uctm.edu This reaction is reversible, which traditionally required complex separation processes to achieve high purity, often involving multiple distillation columns to break the azeotropes formed between methyl acetate, methanol, and water. slchemtech.com

A key innovation in methyl acetate production is the use of reactive distillation (RD), a process that combines chemical reaction and separation into a single unit. srce.hrgoogle.comgoogle.com This process intensification strategy offers several advantages over conventional reactor-separator setups, including improved selectivity, increased conversion, better temperature control, and effective use of reaction heat. srce.hr By continuously removing products as they are formed, the chemical equilibrium is shifted, driving the reaction towards higher conversion rates, often exceeding 99%. google.comgoogle.com

In a typical RD column for methyl acetate synthesis, acetic acid is fed to the upper part of the column and methanol to the lower part. google.comgoogle.com The reactants flow counter-currently through a reactive section packed with a solid acid catalyst. google.comacs.org The more volatile methyl acetate product is continuously removed from the top of the column, while water is removed from the bottom. google.comgoogle.com This design effectively overcomes the challenges posed by azeotropes; for example, acetic acid can act as an extractive agent to break the methyl acetate/methanol azeotrope. google.com Process simulation tools like Aspen Plus are used to model, simulate, and optimize the design and operation of these columns, determining optimal parameters such as reflux ratio and reboiler duty. researchgate.netresearchgate.net

The esterification reaction is slow without a catalyst, making catalyst selection and process kinetics crucial for an efficient process. srce.hr While traditional synthesis used liquid catalysts like sulfuric acid, modern processes increasingly favor solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst, Indion, NKC-9, D072). srce.hracs.orgresearchgate.netresearchgate.net These solid catalysts are advantageous as they are less corrosive, reduce waste, and are more easily separated from the product mixture.

Kinetic studies are essential for understanding and modeling the reaction. researchgate.net Research has been conducted in batch reactors to determine the effects of temperature, reactant molar ratios, and catalyst loading on reaction rates. acs.orgresearchgate.netresearchgate.net Various kinetic models, including pseudo-homogeneous (P-H), Langmuir-Hinshelwood (L-H), and Eley-Rideal (E-R) models, have been developed to describe the reaction behavior. acs.orgresearchgate.net The Langmuir-Hinshelwood model has been found to represent the kinetic behavior well for liquid-solid catalytic esterification. acs.org More recently, microwave-assisted esterification has been explored as a modern, efficient method for producing methyl acetate, with factors like microwave power and catalyst concentration being key to optimizing production. uctm.edu

Table 1: Comparison of Kinetic Models for Methyl Acetate Synthesis This table is interactive. Users can sort columns to compare different models.

Kinetic Model Description Applicability References
Pseudo-homogeneous (P-H) A simplified model that treats the heterogeneous system as a single phase. Used for initial simulations and when intraparticle diffusion limitations are negligible. researchgate.net, acs.org, researchgate.net
Langmuir-Hinshelwood (L-H) A model based on the adsorption of reactants onto the catalyst surface, followed by a surface reaction. Provides a more accurate representation for solid-catalyzed reactions, accounting for surface phenomena. researchgate.net, acs.org
Eley-Rideal (E-R) A model where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase. Applicable in cases where only one reactant strongly interacts with the catalyst surface. researchgate.net, acs.org

Life Cycle Assessment and Green Chemistry Principles

Applying green chemistry principles to the synthesis of chemicals like this compound is crucial for minimizing environmental impact. acs.orgcolab.ws These principles advocate for waste prevention, maximizing atom economy, using catalytic reagents, designing energy-efficient processes, and employing safer solvents. acs.orgcolab.wsunivpancasila.ac.id

The shift from liquid acid catalysts to solid, reusable catalysts in methyl acetate production is a prime example of green chemistry in action. researchgate.net Furthermore, the integration of reaction and separation in reactive distillation exemplifies process intensification, which leads to significant energy savings and reduced equipment footprint. slchemtech.comsrce.hr The ideal synthesis route would maximize the incorporation of all reactant materials into the final product (high atom economy) and avoid the generation of hazardous byproducts. acs.org The synthesis of this compound from methionine and halogenated acetic acid, which coproduces other useful chemicals, could be seen as a step towards higher atom economy if all products have value. google.com

Life Cycle Assessment (LCA) tools can be used to quantify the environmental impact of a chemical process. For methyl acetate production, simulation tools incorporating a Waste Reduction (WAR) algorithm have been used to analyze potential environmental impacts, such as those contributing to ozone depletion, global warming, and acidification. researchgate.net Such analyses allow for the comparison of different process configurations, for instance, a process with and without a recycle stream, to identify the more environmentally friendly option. researchgate.netchemconsai.com

Waste Minimization and Recycling Strategies in Production

Waste minimization is a core principle of green chemistry and a key objective in modern chemical manufacturing. acs.orgpurdue.edu For processes like methyl acetate production, significant waste reduction can be achieved by recycling unreacted raw materials. researchgate.netchemconsai.com In a process involving the carbonylation of dimethyl ether, recycling unreacted dimethyl ether and carbon monoxide back to the reactor was shown to increase the amount of product by 299% while simultaneously reducing waste. chemconsai.com

Integrated production systems offer another powerful strategy for waste minimization. In this approach, the byproducts of one chemical process are utilized as raw materials for another. For example, acetic acid and methanol can be recovered from various recycling loops within a large chemical plant and reused, reducing the need to procure fresh raw materials. For the final product itself, recycling through methods like distillation and purification can ensure its reuse in other industrial applications, further conserving resources. altiras.com Proper handling and disposal of any remaining chemical waste are mandated by regulations, with an emphasis on source reduction and preventing the mixing of different waste streams to facilitate recycling and treatment. purdue.edutcichemicals.comrmu.edu

Environmental Fate and Degradation Studies (if applicable)

As a proxy, the environmental fate of methyl acetate has been studied more extensively. It is considered readily biodegradable. santos.com It has a low potential to adsorb to soil and is expected to have very high mobility. santos.com Volatilization from water and soil surfaces is anticipated to be a significant fate process. santos.com Furthermore, methyl acetate is not expected to bioaccumulate, based on its low octanol-water partition coefficient (log Kow). santos.com In terms of waste gas treatment, trickle-bed air biofilters have proven to be a highly effective method for removing methyl acetate from air streams, achieving removal efficiencies of over 95% under certain loading conditions. nih.gov

Table 2: Environmental Profile of Methyl Acetate This table is interactive. Users can sort columns to review environmental data.

Parameter Value/Description Implication References
Biodegradation Readily biodegradable Not expected to persist in the environment. santos.com
Bioaccumulation Low potential (Log Kow = 0.18) Not expected to accumulate in organisms. santos.com
Mobility in Soil High (Log Koc = 0.18) Low potential for adsorption to soil and sediment. santos.com
Primary Fate Process Volatilization Expected to partition to the atmosphere from water and soil. santos.com

Q & A

Q. What are the standard synthetic routes for preparing Methyl (methylthio)acetate, and how can its purity be validated?

this compound is typically synthesized via esterification or thioetherification reactions. A common method involves reacting methylthioacetic acid with methanol under acidic catalysis (e.g., sulfuric acid) at controlled temperatures (60–80°C). For purification, fractional distillation is recommended due to its volatility. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to assess organic impurities, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (¹H/¹³C NMR peaks at δ ~3.7 ppm for the methyl ester and δ ~2.1 ppm for the methylthio group) . Mass spectrometry (MS) can further verify molecular ion peaks (e.g., m/z = 120 for [M+H]⁺) .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is suitable for quantifying this compound in biological or environmental samples. For trace analysis, gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode enhances sensitivity. Differential scanning calorimetry (DSC) can determine thermal stability (decomposition onset >150°C), while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and S–C stretch at ~650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves and chemical-resistant lab coats to prevent skin contact, as the compound may cause irritation. Work in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency eyewash stations and safety showers must be accessible. Storage should be in airtight containers away from oxidizers (e.g., peroxides) to prevent reactive degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing fluorinated derivatives of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways for fluorination. For example, triflic acid-mediated fluorination at –20°C minimizes side reactions, as shown in radiopharmaceutical studies where this compound was converted to [¹⁸F]-labeled analogs for positron emission tomography (PET) tracers. Solvent effects (e.g., trifluoroethanol) and steric hindrance from bulky bases (e.g., 2,6-di-tert-butyl-4-methylpyridine) improve yields by stabilizing intermediates .

Q. What mechanistic insights explain contradictory data on the salt effects of this compound in solvent systems?

Conflicting reports on salting-out/in effects (e.g., in methanol-water systems with CaCl₂) arise from ionic strength variations and preferential solvation. Molecular dynamics simulations (MD) reveal that high salt concentrations (>1 M) disrupt hydrogen bonding between the ester and water, increasing phase separation. Experimental validation via cloud-point titration and UV-Vis spectroscopy can resolve discrepancies by correlating salt type (e.g., kosmotropic vs. chaotropic ions) with partition coefficients .

Q. How does this compound interact with enzymes in substrate-binding studies, and what methodological controls are essential?

Its thioether group acts as a nucleophile in enzyme active sites (e.g., cysteine proteases). Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd), while stopped-flow kinetics measures reaction rates. Controls include using thioether-free analogs (e.g., methyl acetate) to isolate sulfur-specific interactions and competitive inhibitors (e.g., E-64) to validate specificity. Circular dichroism (CD) spectroscopy monitors conformational changes in enzymes upon ligand binding .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Slow vapor diffusion with hexane as an anti-solvent promotes crystal growth. Low-temperature (100 K) data collection minimizes thermal motion artifacts. SHELX software (e.g., SHELXL-2018) refines structures, with attention to anisotropic displacement parameters for the sulfur atom. Twinning tests (e.g., R-factor ratio >2) and Hirshfeld surface analysis ensure data quality .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) in synthesis .
  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa for inter-method agreement in analytical comparisons .
  • Resource Validation : Cross-reference spectral data with NIST WebBook or PubChem to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.